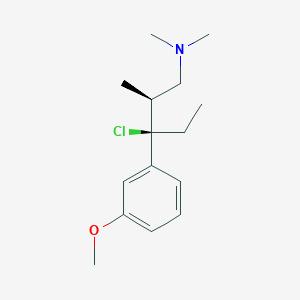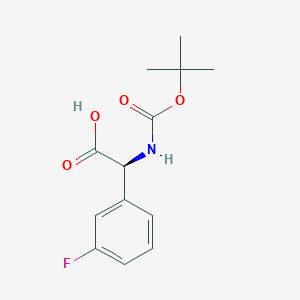
4-Bromo-2,3-dimethylaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2,3-dimethylaniline is a chemical compound with the molecular formula C8H10BrN . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 4-Bromo-2,3-dimethylaniline involves several steps. One approach starts with 4-bromo-2,6-dimethylaniline and acrylamide as starting materials . Another approach involves a nitration, a conversion from the nitro group to an amine, and a bromination .Molecular Structure Analysis
The molecular structure of 4-Bromo-2,3-dimethylaniline consists of a bromine atom (Br) attached to a benzene ring that also has two methyl groups (CH3) and an amine group (NH2) attached . The average mass of the molecule is 200.076 Da .科学的研究の応用
Brominated Compounds in Environmental Studies
Environmental Impact and Toxicology of Brominated Substances : Studies on brominated compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and polybrominated dibenzo-p-dioxins (PBDDs) have highlighted their widespread presence in the environment due to agricultural and industrial activities. These substances are known for their persistence and potential toxic effects on non-target organisms, including aquatic species and humans. Research has focused on their environmental fate, bioaccumulation, and the mechanisms underlying their toxicological impacts (Zuanazzi et al., 2020); (Mennear & Lee, 1994).
Brominated Compounds in Organic Chemistry
Regioselectivity in Bromination Reactions : The study of regioselectivity in the bromination of unsymmetrical dimethylpyridines provides insights into the chemical behavior of brominated organic compounds. This research is crucial for understanding how bromine interacts in various chemical contexts, which can be applied to the synthesis and modification of brominated organic molecules for further application in material science, pharmaceuticals, and chemical synthesis (Thapa et al., 2014).
Application in Material Science
Brominated Flame Retardants : The review of novel brominated flame retardants (NBFRs) in indoor environments, consumer goods, and food products has shown the significant role of brominated compounds in enhancing fire resistance properties of materials. Research in this area focuses on understanding the occurrence, environmental fate, and potential health impacts of these substances (Zuiderveen et al., 2020).
Pharmacological Research
Pharmacology and Toxicology of Brominated Hallucinogens : Research into the pharmacology and toxicology of N-benzylphenethylamine (NBOMe) hallucinogens, which are structurally related to 2,5-dimethoxy-substituted phenethylamines, provides a framework for understanding the biological activity of brominated compounds in the nervous system. Such studies are vital for the development of new therapeutic agents and for understanding the toxicological profiles of new psychoactive substances (Halberstadt, 2017).
Safety and Hazards
4-Bromo-2,3-dimethylaniline may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling this chemical .
作用機序
Action Environment
The action, efficacy, and stability of 4-Bromo-2,3-dimethylaniline hydrochloride can be influenced by various environmental factors . These could include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the biological system in which the compound is introduced.
特性
IUPAC Name |
4-bromo-2,3-dimethylaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-5-6(2)8(10)4-3-7(5)9;/h3-4H,10H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQWQEFSTOIANY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679857 |
Source


|
| Record name | 4-Bromo-2,3-dimethylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-95-0 |
Source


|
| Record name | 4-Bromo-2,3-dimethylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B596509.png)
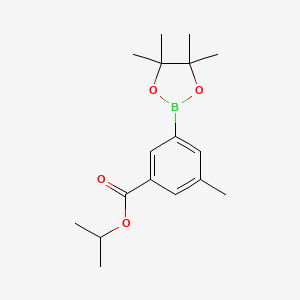
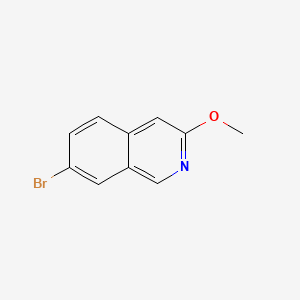
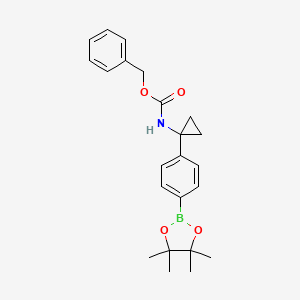
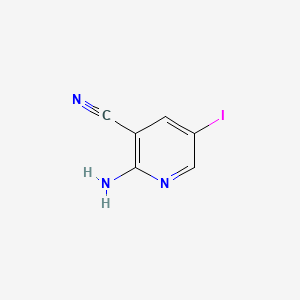

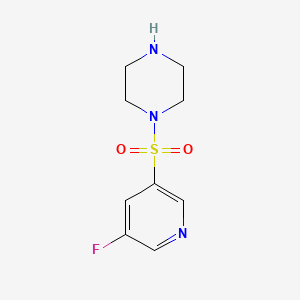
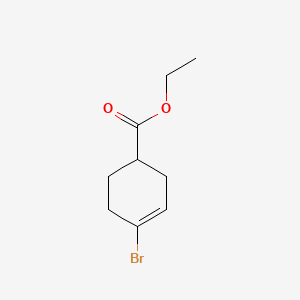
![3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B596520.png)
![3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine](/img/structure/B596521.png)

